molecular formula C8H17NO2S B1321503 N-tert-butyl-1-methylcyclopropane-1-sulfonamide CAS No. 669008-25-7

N-tert-butyl-1-methylcyclopropane-1-sulfonamide

Cat. No. B1321503
M. Wt: 191.29 g/mol
InChI Key: FVVKCIUZDXQPKF-UHFFFAOYSA-N
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Description

N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a compound related to the family of sulfonamides, which are known for their versatile applications in organic synthesis. The tert-butyl group attached to the nitrogen atom is a common structural motif in this class of compounds, providing steric bulk and influencing the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of related N-tert-butyl sulfonamide compounds involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, as described in the preparation of N-tert-butanesulfinyl imines. These imines are highly versatile intermediates for the asymmetric synthesis of amines, which can be further transformed into a wide range of enantioenriched amines, amino acids, and amino alcohols .

Molecular Structure Analysis

The molecular structure of tert-butyl sulfonamide derivatives often features strong interactions between the sulfonyl group and adjacent rings or functional groups. For instance, in the case of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, bond lengths and angles indicate a significant interaction between the sulfonyl group and the thiadiazole ring, which may suggest similar interactions in N-tert-butyl-1-methylcyclopropane-1-sulfonamide .

Chemical Reactions Analysis

N-tert-butyl sulfonamide compounds are known to participate in various chemical reactions. For example, the N-chloramine salt of tert-butylsulfonamide is an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. The sulfonyl-nitrogen bond in the product can be easily cleaved under mild acidic conditions, which is a useful feature for the liberation of the amino group . Additionally, tert-butyl nitrite can promote oxidative intermolecular sulfonamination of alkynes, leading to the formation of substituted sulfonyl pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-butyl-1-methylcyclopropane-1-sulfonamide can be inferred from related compounds. The tert-butyl group is known to impart steric bulk, which can affect the boiling point, solubility, and stability of the molecule. The presence of the sulfonyl group can influence the acidity and reactivity of the compound. For instance, tert-butyl sulfoxides can be activated and transformed into a variety of sulfinic acid amides, sulfoxides, and sulfinic acid esters, showcasing the reactivity of the sulfinyl moiety .

Scientific Research Applications

  • Chemoselectivity in Organic Reactions N-tert-butyl-1-methylcyclopropane-1-sulfonamide, as part of the sulfonamide group, is involved in chemoselective nitration processes. A study demonstrated the use of tert-butyl nitrite for efficient conversion of aromatic sulfonamides into mono-nitro derivatives, showcasing high selectivity for sulfonamide-functionalized systems (Kilpatrick, Heller, & Arns, 2013).

  • Ring Opening in Organic Synthesis The compound's utility extends to ring-opening reactions. Silicon-assisted ring opening of donor-acceptor substituted cyclopropanes, potentially including structures similar to N-tert-butyl-1-methylcyclopropane-1-sulfonamide, leads to substituted dihydrofurans, suggesting its role in complex organic synthesis (Yadav & Balamurugan, 2001).

  • Synthesis of Trifluoromethyl-Cyclopropanes The compound is involved in the synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes, known as tert-butyl bioisosteres. This process offers practical access to pharmacologically interesting cyclopropyl moieties (Cyr et al., 2019).

  • Sulfonylation of Sulfonyl Hydrazides The compound contributes to eco-friendly synthesis methods. A study reported its role in the sulfonylation of sulfonyl hydrazides with tert-amines, using molecular iodine as a catalyst. This approach is a sustainable method for synthesizing various sulfonamides (Chen et al., 2019).

  • Crystal Structure Analysis Analysis of its crystal structure, as in the case of similar sulfonamide derivatives, provides insights into bond lengths and angles, indicating interactions between different functional groups. Such structural analyses are crucial in understanding the properties of these compounds (Yan, Hu, & Xiong, 2007).

  • Computational Chemistry Studies Computational reexamination of molecules including tert-butyl sulfone groups, similar to those in N-tert-butyl-1-methylcyclopropane-1-sulfonamide, helps understand conformational free energy differences and charge distribution. These studies are significant for predicting molecular behavior (Juaristi & Notario, 2013).

  • Applications in Asymmetric Synthesis N-tert-butyl-1-methylcyclopropane-1-sulfonamide, by extension of its sulfonamide group, is used in asymmetric chemical transformations. Chiral N-tert-butanesulfinyl imines, for instance, serve as precursors in such syntheses, highlighting its role in creating stereochemically complex molecules (Dong et al., 2015).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . The precautionary statements associated with it are P261-P305+P351+P338 .

properties

IUPAC Name

N-tert-butyl-1-methylcyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-7(2,3)9-12(10,11)8(4)5-6-8/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVKCIUZDXQPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619512
Record name N-tert-Butyl-1-methylcyclopropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-1-methylcyclopropane-1-sulfonamide

CAS RN

669008-25-7
Record name N-tert-Butyl-1-methylcyclopropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-tert-butyl-(3-chloro)propylsulfonamide (4.3 g, 20 mmol) was dissolved in dry THF (100 mL) and cooled to −78° C. To this solution was added n-BuLi (17.6 mL, 44 mmol, 2.5 M in hexane) slowly. The dry ice bath was removed and the reaction mixture was allowed to warm to rt over a period of 1.5 h. This mixture was then cooled to −78° C., and a solution of n-BuLi (20 mmol, 8 mL, 2.5 M in hexane) was added. The reaction mixture was warmed to rt, recooled to −78° C. over a period of 2 h and a neat solution of methyl iodide (5.68 g, 40 mmol) added. The reaction mixture was allowed to warm to rt overnight, quenched with saturated NH4Cl (100 mL) at rt. It was extracted with EtOAc (100 mL). The organic phase was washed with brine (100 mL), dried (MgSO4), and concentrated in vacuo to give a yellow oil which was crystallized from hexane to afford the product as a slightly yellow solid (3.1 g, 81%): 1H NMR (CDCl3) δ 0.79 (m, 2H), 1.36 (s, 9H), 1.52 (m, 2H), 1.62 (s, 3H), 4.10 (bs, 1H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
5.68 g
Type
reactant
Reaction Step Four
Name
Yield
81%

Synthesis routes and methods II

Procedure details

A solution of N-tert-butyl-(3-chloro)propylsulfonamide (4.3 g, 20 mmol) was dissolved in dry THF (100 mL) and cooled to −78° C. To this solution was added n-butyllithium (17.6 mL, 44 mmol, 2.5M in hexane) slowly. The dry ice bath was removed and the reaction mixture was warmed to room temperature over a period of 1.5 hours. This mixture was cooled to −78° C. and a solution of n-butyllithium (20 mmol, 8 mL, 2.5M in hexane) was added. The reaction mixture was warmed to room temperature, cooled to −78° C. over a period of 2 hours, and treated with a neat solution of methyl iodide (5.68 g, 40 mmol). The reaction mixture was warmed to room temperature overnight, then quenched with saturated NH4Cl (100 mL) at room temperature and extracted with ethyl acetate (100 mL). The organic phase was washed with brine (100 mL), dried (MgSO4), filtered, and concentrated in vacuo to provide a yellow oil which was crystallized from hexane to provide the desired product as a slightly yellow solid (3.1 g, 81%): 1H NMR (CDCl3) δ 0.79 (m, 2H), 1.36 (s, 9H), 1.52 (m, 2H), 1.62 (s, 3H), 4.10 (br s, 1H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
5.68 g
Type
reactant
Reaction Step Four
Name
Yield
81%

Synthesis routes and methods III

Procedure details

The intermediate 1-methylcyclopropane-1-sulfonamide was prepared based on previously reported method (Synlett 2006, 5, 725-278) (Scheme 2). N-(tert-butyl)-1-methylcyclopropane-1-sulfonamide was synthesized using a one-pot procedure from N-(tert-butyl)-3-chloropropane-1-sulfonamide through n-BuLi promoted intramolecular cyclization, lithiation and alkylation with methyl iodide. The removal of the Boc protecting group with TFA afforded 1-methylcyclopropane-1-sulfonamide.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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